![molecular formula C26H16N2O2 B14225081 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- CAS No. 827340-35-2](/img/structure/B14225081.png)
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- is a complex organic compound that belongs to the class of indolo-phenanthridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- can be achieved through several methods. One notable method involves the use of palladium-catalyzed domino C–N coupling, hydroamination, and C–H arylation reactions. This method allows for the synthesis of various phenanthridines in good yields from easily accessible starting materials using a single palladium catalyst .
Another approach involves a solvent-free and transition metal catalyst-free synthesis from commercially available 6-chlorophenanthridine. This method is more ecologically friendly and cost-efficient compared to traditional methods .
Industrial Production Methods
the scalability of the solvent-free and transition metal catalyst-free synthesis method suggests potential for industrial application .
Análisis De Reacciones Químicas
Types of Reactions
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving halogens, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, lithium 2,2,6,6-tetramethylpiperidide, and phenyl boronic acid . Reaction conditions vary depending on the desired product and include both solvent-free and solvent-based methods.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridines and indolo-phenanthridine derivatives .
Aplicaciones Científicas De Investigación
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development due to its unique structural features and biological activity.
Materials Science: It is used in the development of organic light-emitting devices (OLEDs) and dye-sensitized solar cells (DSSCs) due to its optical and electrochemical properties.
Organic Electronics: The compound’s properties make it suitable for use in organic semiconductors and other electronic applications.
Mecanismo De Acción
The mechanism of action of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. detailed studies on its exact mechanism of action are limited.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indolo-phenanthridine derivatives such as indolo[1,2-f]phenanthridine and indolo[4,3-bc]phenanthridine .
Uniqueness
What sets 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- apart is its unique structural configuration and the specific synthetic routes available for its preparation.
Propiedades
Número CAS |
827340-35-2 |
|---|---|
Fórmula molecular |
C26H16N2O2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
10-benzyl-10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C26H16N2O2/c29-25-19-14-27-20-12-6-4-10-17(20)22(19)26(30)24-23(25)18-11-5-7-13-21(18)28(24)15-16-8-2-1-3-9-16/h1-14H,15H2 |
Clave InChI |
CDAMHTDSORYNSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)C5=C(C4=O)C=NC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
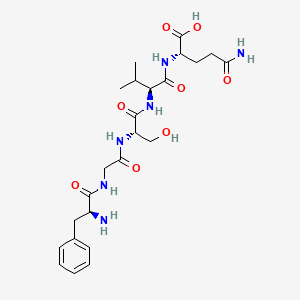
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
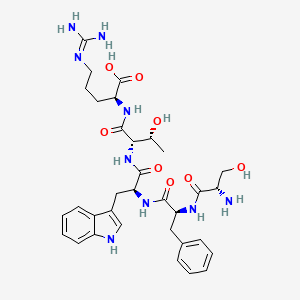
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
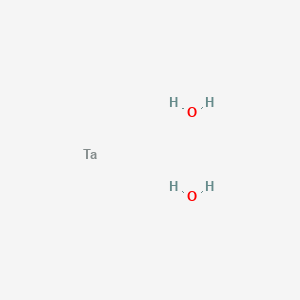


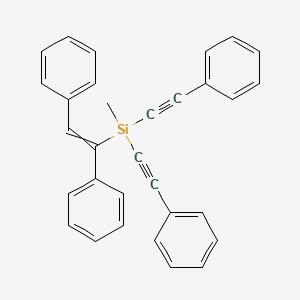
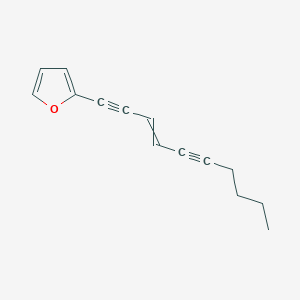
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)

